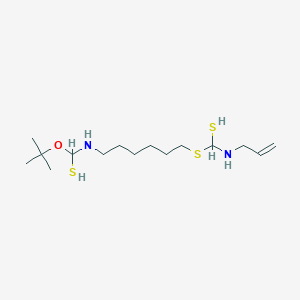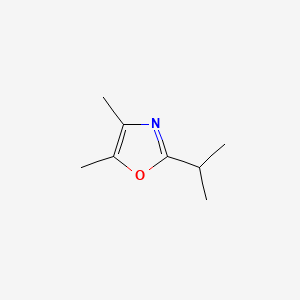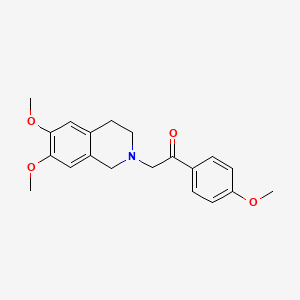
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with 4-methoxybenzaldehyde under acidic conditions to form the desired product. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding isoquinoline chemistry and developing new synthetic methodologies.
Biology
In biological research, isoquinoline derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar biological activities.
Medicine
The therapeutic potential of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is of interest in medicinal chemistry. It may be investigated for its potential to treat various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-phenylethanone
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone may exhibit unique reactivity and biological activity due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s electronic properties and interactions with molecular targets.
Propiedades
Número CAS |
67902-65-2 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO4/c1-23-17-6-4-14(5-7-17)18(22)13-21-9-8-15-10-19(24-2)20(25-3)11-16(15)12-21/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Clave InChI |
NXBCZACRBYRVOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


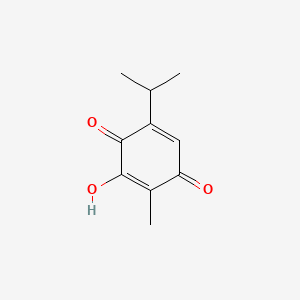
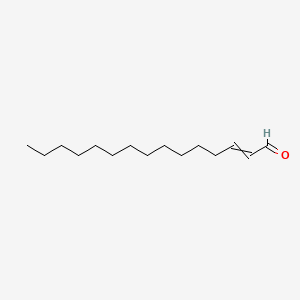

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
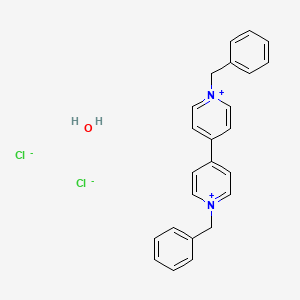
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
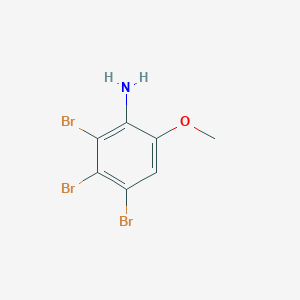
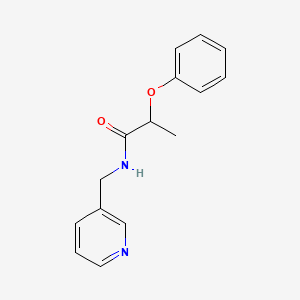
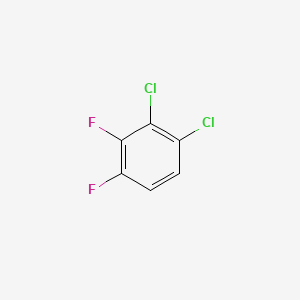
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
